molecular formula C25H37NO8S B046700 omega-Carboxy-N-acetyl-LTE4 CAS No. 112066-58-7

omega-Carboxy-N-acetyl-LTE4

Cat. No. B046700
M. Wt: 511.6 g/mol
InChI Key: CDLXVLKWNIXANF-KNJAQYGHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omega-Carboxy-N-acetyl-LTE4, also known as omega-COX, is a metabolite of leukotriene E4 (LTE4). It is a potent activator of the cysteinyl leukotriene receptor 2 (CysLT2R) and plays a crucial role in various physiological and pathological processes.

Scientific Research Applications

Peroxisomal Degradation of Leukotrienes

  • Beta-Oxidation in Peroxisomes : Omega-Carboxy-N-acetyl-LTE4 undergoes beta-oxidation in peroxisomes, a process crucial for the degradation of leukotrienes. This reaction requires specific co-factors like CoA, ATP, NAD, FAD, and NADPH for completion (Jedlitschky et al., 1991).

  • Implications in Peroxisome Deficiency Disorders : Patients with inherited peroxisome deficiency disorders show altered metabolism of leukotrienes, including increased urinary excretion of omega-Carboxy-N-acetyl-LTE4. This highlights the significant role of peroxisomes in leukotriene degradation (Jedlitschky et al., 1993).

Metabolism and Excretion in Humans and Animals

  • Biliary and Urinary Excretion : Studies show that omega-Carboxy-N-acetyl-LTE4 and its beta-oxidation products are excreted in the bile and urine in both humans and animals. This excretion process plays a key role in the inactivation of inflammatory cysteinyl leukotrienes (Huber et al., 1990).

Effects of External Factors on Metabolism

  • Impact of Ethanol : Ethanol inhibits the omega-oxidation of leukotrienes, including omega-Carboxy-N-acetyl-LTE4, which could contribute to inflammatory reactions in conditions like acute alcoholic liver disease (Baumert et al., 1989).

Implications in Pathophysiological Conditions

  • Role in Peroxisomal Disorders : In peroxisomal deficiency disorders, there is an impaired degradation of omega-Carboxy-N-acetyl-LTE4, leading to elevated levels of biologically active leukotrienes. This impairment can have significant pathophysiological implications (Mayatepek et al., 1992).

properties

CAS RN

112066-58-7

Product Name

omega-Carboxy-N-acetyl-LTE4

Molecular Formula

C25H37NO8S

Molecular Weight

511.6 g/mol

IUPAC Name

(6Z,9Z,11E,13E,15R,16S)-15-(2-acetamido-2-carboxyethyl)sulfanyl-16-hydroxyicosa-6,9,11,13-tetraenedioic acid

InChI

InChI=1S/C25H37NO8S/c1-19(27)26-20(25(33)34)18-35-22(21(28)14-13-17-24(31)32)15-11-9-7-5-3-2-4-6-8-10-12-16-23(29)30/h3-7,9,11,15,20-22,28H,2,8,10,12-14,16-18H2,1H3,(H,26,27)(H,29,30)(H,31,32)(H,33,34)/b5-3-,6-4-,9-7+,15-11+/t20?,21-,22+/m0/s1

InChI Key

CDLXVLKWNIXANF-KNJAQYGHSA-N

Isomeric SMILES

CC(=O)NC(CS[C@H](/C=C/C=C/C=C\C/C=C\CCCCC(=O)O)[C@H](CCCC(=O)O)O)C(=O)O

SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

Canonical SMILES

CC(=O)NC(CSC(C=CC=CC=CCC=CCCCCC(=O)O)C(CCCC(=O)O)O)C(=O)O

synonyms

20-carboxy-N-acetylleukotriene E4
20-COOH-N-Ac-LTE4
omega-carboxy-N-acetylleukotriene E4

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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